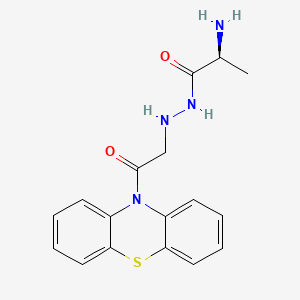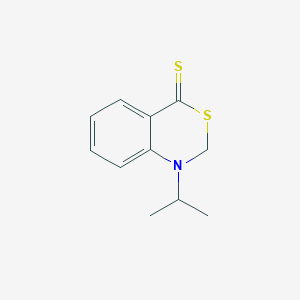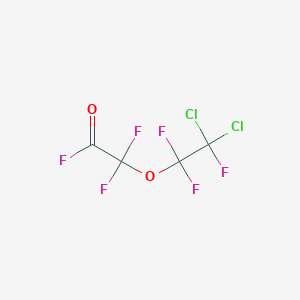
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms, making it highly reactive and versatile in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride typically involves multiple steps. One common method starts with the reaction of trichloroethylene with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane. This intermediate is then further reacted to produce 2,2-dichloro-1,1,1-trifluoroethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of catalysts such as aluminium fluoride can enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, aluminium fluoride, and various organic solvents. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various fluorinated organic compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, fluorinated compounds derived from (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride are studied for their potential use in drug development. The presence of fluorine atoms can enhance the biological activity and stability of pharmaceutical compounds .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of refrigerants, solvents, and other chemical products .
Wirkmechanismus
The mechanism of action of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of multiple halogen atoms, which can form strong bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile tool in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar applications.
1,1-Difluoro-2,2-dichloroethylene: Known for its use in various industrial applications.
Uniqueness
What sets (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride apart from these similar compounds is its specific combination of halogen atoms, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and specialty chemicals .
Eigenschaften
CAS-Nummer |
83865-23-0 |
|---|---|
Molekularformel |
C4Cl2F6O2 |
Molekulargewicht |
264.93 g/mol |
IUPAC-Name |
2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C4Cl2F6O2/c5-3(6,10)4(11,12)14-2(8,9)1(7)13 |
InChI-Schlüssel |
QGXXVUDUUCDUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(C(F)(Cl)Cl)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
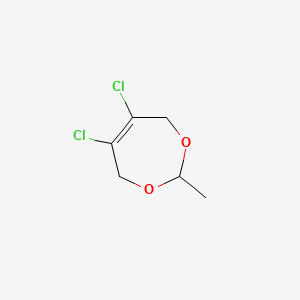
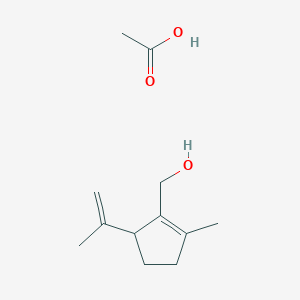
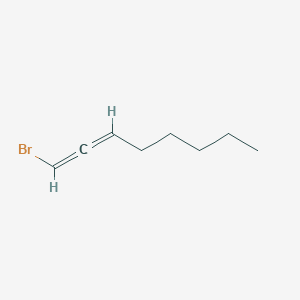

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

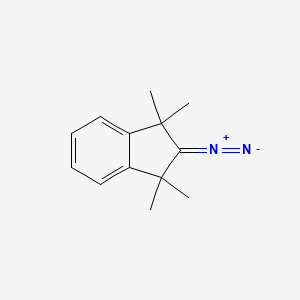
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

